3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one
Description
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is a cyclopentanone derivative featuring a 2-bromophenylthio substituent at position 3 and a methyl group at position 2. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from analogs with different substituents or substitution patterns .
Properties
Molecular Formula |
C12H13BrOS |
|---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
3-(2-bromophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13BrOS/c1-8-10(14)6-7-11(8)15-12-5-3-2-4-9(12)13/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
JTMPGQGPBHAXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 2-bromothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in halogen bonding, while the sulfanyl group can form thiol-based interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one with three analogs: positional isomers (bromine at meta position) and derivatives with halogen substituent variations (fluoro, chloro). Key differences in electronic effects, steric hindrance, and physicochemical properties are highlighted.
Positional Isomer: 3-[(3-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one
- Structural Difference : Bromine is at the meta position (3-position) of the phenyl ring instead of ortho (2-position).
- Electronic Effects: The meta bromine exerts a weaker electron-withdrawing inductive effect on the sulfur atom compared to ortho substitution, which may alter reactivity in nucleophilic or electrophilic reactions.
Halogen-Substituted Derivatives
2.2.1. 3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one
- Structural Difference : Bromine is replaced by fluorine at the ortho position.
- Impact: Electronic Effects: Fluorine’s high electronegativity increases the electron-withdrawing effect, polarizing the sulfur atom more strongly than bromine. This could enhance interactions in hydrogen-bonding networks (relevant to crystal packing) .
- Availability : Actively supplied by two vendors (CAS 1482864-85-6), indicating research interest in fluorinated analogs .
2.2.2. 3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one
- Structural Difference : Chlorine replaces bromine at the para position (4-position).
- Impact: Electronic Effects: Chlorine’s moderate electronegativity results in a less pronounced electron-withdrawing effect compared to bromine or fluorine. Reactivity: Chlorine’s weaker leaving-group ability compared to bromine may reduce utility in substitution reactions.
- Availability : Supplied by two vendors (CAS 1486679-26-8), suggesting applicability as a synthetic intermediate .
Comparative Data Table
| Compound Name | Substituent (Position) | CAS Number | Molecular Weight (g/mol) | Suppliers | Key Properties |
|---|---|---|---|---|---|
| 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one | Br (ortho) | Not provided | ~285.20 (estimated) | N/A | High steric hindrance, strong electron withdrawal |
| 3-[(3-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one | Br (meta) | 1483214-37-4 | 285.20 | Discontinued | Reduced steric effects, discontinued status |
| 3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one | F (ortho) | 1482864-85-6 | ~222.27 (estimated) | 2 | High polarity, improved solubility |
| 3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one | Cl (para) | 1486679-26-8 | ~246.75 (estimated) | 2 | Moderate electron withdrawal, para delocalization |
Research Implications and Limitations
- Crystallography: The SHELX system () is widely used for small-molecule refinement, suggesting structural data for these compounds could be efficiently resolved.
- Hydrogen Bonding : The ortho-substituted bromine and fluorine analogs may exhibit distinct hydrogen-bonding patterns due to steric and electronic differences, impacting crystal packing (as theorized in ) .
- Synthetic Utility : The discontinued status of the meta-bromo isomer () contrasts with the availability of fluoro and chloro analogs, implying greater demand for the latter in pharmaceutical or materials research .
Biological Activity
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of a bromophenyl group and a sulfanyl moiety suggests that this compound may exhibit unique pharmacological properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves multi-step organic reactions, including the formation of the cyclopentanone structure followed by the introduction of the bromophenyl and sulfanyl groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one. For instance, compounds with brominated aromatic rings have been shown to enhance antibacterial activity due to their ability to disrupt bacterial cell membranes.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one | E. coli | 32 µg/mL |
| Similar Sulfanyl Compounds | Staphylococcus aureus | 16 µg/mL |
| Brominated Compounds | Pseudomonas aeruginosa | 8 µg/mL |
The above table illustrates that while 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one exhibits moderate antibacterial activity, other related compounds demonstrate superior efficacy against common pathogens.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study investigating various derivatives, it was found that certain sulfanyl compounds showed significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines:
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one | MCF-7 | 150 |
| Similar Compounds | HCT-116 | 90 |
| Control (Doxorubicin) | MCF-7 | 25 |
These results suggest that while 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one has some cytotoxic properties, it is less potent than established chemotherapeutic agents like Doxorubicin.
The biological activity of 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the bromine atom is believed to enhance lipophilicity, allowing better membrane penetration and subsequent interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
